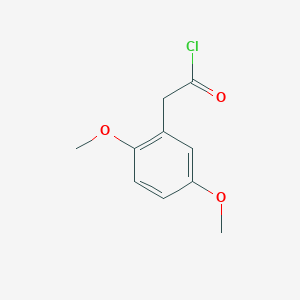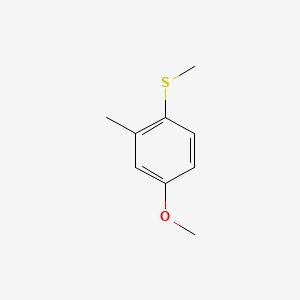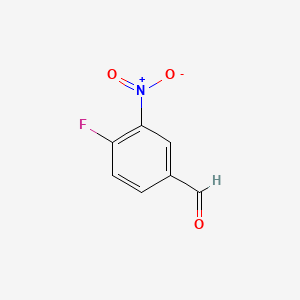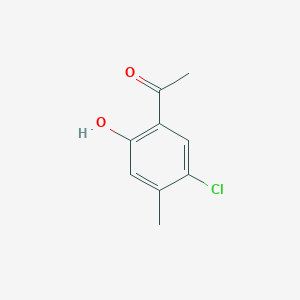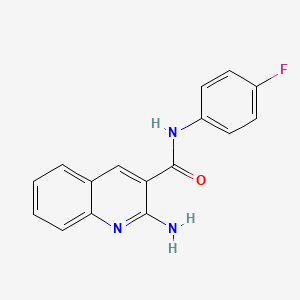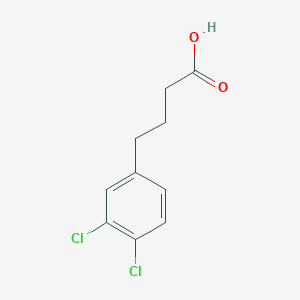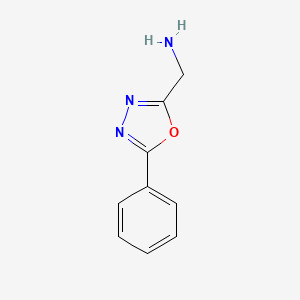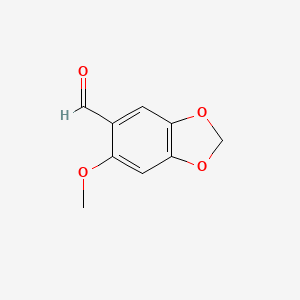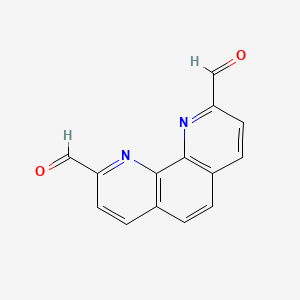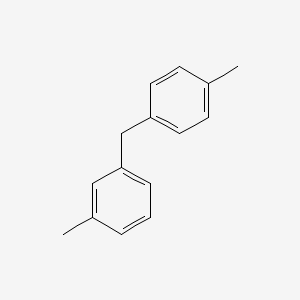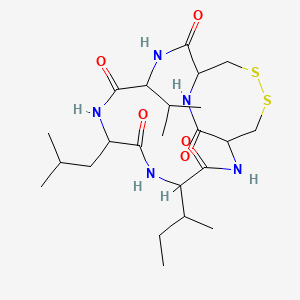![molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3](/img/structure/B1361231.png)
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H4ClNO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a molecular weight of 197.58 . The compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .Applications De Recherche Scientifique
- Synthesis and Therapeutic Potential : Imidazole containing compounds, which are similar to oxazine compounds, have been studied for their therapeutic potential .
- Gold(I)-Catalyzed Synthesis : The synthesis of 4H-Benzo[d][1,3]oxazine compounds has been carried out under mild conditions using a gold(I) catalyst .
- Molecular Simulations : The compound “5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione” has been used in molecular simulations with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Synthesis and Therapeutic Potential : Imidazole containing compounds, which are similar to oxazine compounds, have been studied for their therapeutic potential .
- Gold(I)-Catalyzed Synthesis : The synthesis of 4H-Benzo[d][1,3]oxazine compounds has been carried out under mild conditions using a gold(I) catalyst .
- Molecular Simulations : The compound “5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione” has been used in molecular simulations with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
5-chloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOFAVNIBBNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348611 | |
| Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
20829-96-3 | |
| Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

